molecular formula C18H20N2O3 B11084387 2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide

2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B11084387
M. Wt: 312.4 g/mol
InChI Key: PRWPYEDSZGYRBO-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a morpholine ring and a phenoxyphenyl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-yl)-N-(2-phenyl)acetamide: Lacks the phenoxy group, which may affect its biological activity.

    N-(2-phenoxyphenyl)acetamide: Lacks the morpholine ring, potentially altering its chemical properties.

Uniqueness

2-(morpholin-4-yl)-N-(2-phenoxyphenyl)acetamide is unique due to the presence of both the morpholine ring and the phenoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-morpholin-4-yl-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,19,21)

InChI Key

PRWPYEDSZGYRBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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